N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c1-4-11-23-16-7-5-6-8-18(16)30(25,26)22-20(23)29-13-19(24)21-15-12-14(27-2)9-10-17(15)28-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOAYCTREZNHYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[e][1,2,4]thiadiazine ring with a dioxide functional group.
- A dimethoxyphenyl substituent that may influence its biological activity.
- A thioacetamide moiety that is often associated with various pharmacological effects.
Anticonvulsant Activity
Research indicates that related compounds with similar structures exhibit significant anticonvulsant properties. For instance, studies on N-benzyl derivatives of acetamido compounds have shown promising results in seizure models. The structure-activity relationship suggests that specific substituents can enhance efficacy against seizures .
Antimicrobial Properties
Compounds in the thiadiazine family have demonstrated antimicrobial activity. The presence of the dioxido group may contribute to this effect by enhancing the compound's interaction with microbial enzymes or membranes. This is supported by findings on other thiadiazine derivatives which have shown effectiveness against various bacterial strains .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be partially attributed to its structural components. Key observations include:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethoxy Group | Enhances lipophilicity and receptor binding affinity |
| Dioxide Group | Potentially increases reactivity towards biological targets |
| Thioacetamide Moiety | Associated with various pharmacological effects including analgesic and anticonvulsant properties |
Case Studies
- Anticonvulsant Studies : In a study evaluating related compounds, certain derivatives exhibited ED50 values lower than traditional anticonvulsants like phenobarbital, indicating superior efficacy .
- Antimicrobial Testing : A series of 1,2,4-thiadiazine derivatives were tested against bacterial strains, showing varying degrees of inhibition. The presence of electron-withdrawing groups was correlated with increased antimicrobial activity .
Research Findings
Recent studies have provided insights into the mechanisms underlying the biological activities of thiadiazine derivatives:
- Mechanism of Action : The dioxido group may facilitate interactions with enzymatic pathways critical for microbial survival or neuronal excitability.
- Pharmacokinetics : Investigations into the absorption and metabolism of similar compounds suggest high bioavailability and significant plasma protein binding, which may enhance therapeutic effects .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2,5-dimethoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide involves multi-step reactions that typically include the formation of the thiadiazine ring and subsequent functionalization. The structural characterization of this compound is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the molecular structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiophene moieties. For instance, derivatives of 1,3,4-thiadiazole have shown significant cytotoxic effects against various cancer cell lines such as HepG-2 (human liver cancer) and A-549 (human lung cancer) . The mechanism of action often involves the inhibition of DNA synthesis and interference with cellular signaling pathways crucial for tumor growth .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research indicates that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with thiadiazole rings have been documented to possess significant antibacterial effects . The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Other Pharmacological Activities
Beyond anticancer and antimicrobial activities, compounds similar to this compound have been explored for various pharmacological effects including anti-inflammatory, analgesic, and antifungal activities . The diverse biological activities are attributed to the presence of heteroatoms in the thiadiazole ring which can interact with multiple biological targets.
In Vitro Studies
In vitro studies conducted on synthesized derivatives have shown promising results in inhibiting cancer cell proliferation. For example, a study demonstrated that specific thiadiazole derivatives displayed IC50 values comparable to standard chemotherapeutic agents like cisplatin .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of these compounds with biological targets such as dihydrofolate reductase (DHFR), which is critical in cancer therapy . These studies help elucidate the mechanism by which these compounds exert their anticancer effects.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
